Cy3-PEG2-Azide

Click chemistry Bioconjugation Fluorescent labeling

Researchers often face inconsistent bioconjugation performance due to variable PEG linker lengths in commercial Cy3-azide probes. Cy3-PEG2-Azide (MW 649.27 g/mol) resolves this with a precisely defined PEG2 spacer that balances hydrophilicity and target accessibility. - PEG2 linker (~8-10 Å) provides minimal fluorophore-target separation, preventing hybridization interference in FISH/Northern blot applications while reducing steric hindrance compared to PEG4/PEG7 variants. - Dual click compatibility (CuAAC & SPAAC) enables a single probe for both fixed-cell copper-catalyzed and live-cell strain-promoted workflows. - Intermediate molecular weight ensures efficient diffusion into fixed cells and tissues, with excitation/emission at 555/570 nm compatible with standard 532/561 nm confocal laser lines.

Molecular Formula C36H49ClN6O3
Molecular Weight 649.3 g/mol
Cat. No. B12385131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG2-Azide
Molecular FormulaC36H49ClN6O3
Molecular Weight649.3 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]
InChIInChI=1S/C36H48N6O3.ClH/c1-35(2)28-14-8-10-16-30(28)41(5)32(35)18-13-19-33-36(3,4)29-15-9-11-17-31(29)42(33)23-12-6-7-20-34(43)38-21-24-44-26-27-45-25-22-39-40-37;/h8-11,13-19H,6-7,12,20-27H2,1-5H3;1H
InChIKeyJBMRAQJSWVXFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3-PEG2-Azide Technical Baseline and Procurement Classification


Cy3-PEG2-Azide is a cyanine 3 (Cy3) fluorescent dye derivative containing precisely two polyethylene glycol (PEG) spacer units and a terminal azide functional group for bioorthogonal click chemistry . The compound exhibits excitation/emission maxima at approximately 555/570 nm, with the PEG2 linker conferring enhanced aqueous solubility and reduced steric hindrance during conjugation compared to non-PEGylated Cy3-azide analogs [1]. As a copper-catalyzed azide-alkyne cycloaddition (CuAAC)-compatible reagent, it enables covalent triazole bond formation with alkyne-bearing biomolecules [2]. This intermediate-length PEG spacer positions the compound within the Cy3-PEGn-Azide product family, where linker length selection critically determines solubility, labeling efficiency, and background signal in downstream applications.

Why Cy3-PEG2-Azide Cannot Be Substituted with Alternative PEG Lengths or Dye Scaffolds


Substitution of Cy3-PEG2-Azide with other PEG-chain-length variants (e.g., PEG0, PEG3, PEG4) or alternative fluorescent scaffolds without systematic validation introduces measurable performance variability in bioconjugation workflows. The PEG spacer length directly governs the balance between aqueous solubility and hydrophobic dye aggregation, which in turn modulates nonspecific background binding, labeling efficiency, and fluorescence signal-to-noise ratio . Cy3-PEG2-Azide occupies a specific physicochemical niche with molecular weight 649.27 g/mol and intermediate hydrophilicity, distinguishing it from both minimally soluble non-PEGylated Cy3-azide and bulkier PEG4/PEG7 derivatives that may exhibit altered diffusion kinetics in cellular imaging . Class-level inference from PEG linker studies indicates that shorter PEG2 spacers confer reduced steric hindrance for small-molecule target accessibility compared to PEG4 or longer linkers, which may be advantageous for labeling sterically constrained binding sites .

Cy3-PEG2-Azide Comparative Quantitative Performance Evidence for Procurement Decisions


Aqueous Solubility Profile of Cy3-PEG2-Azide Relative to Non-PEGylated Cy3-Azide

Cy3-PEG2-Azide exhibits enhanced aqueous solubility attributable to its PEG2 hydrophilic spacer compared to non-PEGylated Cy3-azide, which lacks this solubilizing moiety . While direct quantitative solubility data for Cy3-PEG2-Azide in mg/mL remains vendor-specific and not publicly benchmarked across suppliers, class-level evidence demonstrates that PEG2-containing Cy3 derivatives are formulated as solids soluble in DMSO and aqueous buffers, whereas non-PEGylated Cy3-azide shows markedly lower water compatibility and requires organic co-solvents for dissolution [1]. The presence of even two PEG units increases the hydrophilicity of the Cy3 scaffold sufficiently to enable direct aqueous click reactions without precipitation .

Click chemistry Bioconjugation Fluorescent labeling

Molecular Weight and Diffusion Characteristics of Cy3-PEG2-Azide Versus Longer PEG-Linker Variants

Cy3-PEG2-Azide (MW 649.27 g/mol) possesses an intermediate molecular weight relative to shorter (PEG0, MW ~533 g/mol) and longer (PEG3, MW 693.32 g/mol; PEG4, MW ~737 g/mol) PEG-linker Cy3-azide variants . This molecular weight differential translates to distinct diffusion coefficients and cellular permeability characteristics. While direct comparative cellular uptake or labeling kinetic data for Cy3-PEG2-Azide specifically is not available in published literature, class-level inference from PEG-linker studies indicates that shorter PEG2 chains confer reduced hydrodynamic radius compared to PEG3/PEG4 variants, potentially enabling faster diffusion in crowded intracellular environments . Longer PEG chains (≥PEG3) may exhibit slower diffusion but enhanced solubility, creating a performance trade-off that must be matched to experimental requirements .

Cellular imaging Bioorthogonal chemistry Fluorescent probe design

Fluorescence Quantum Yield Reference Values for Cy3-PEG2-Azide Class

Cy3-PEG2-Azide belongs to the cyanine 3 fluorophore class, which exhibits characteristic photophysical properties including excitation maximum at ~555 nm, emission maximum at ~570 nm, and extinction coefficient approximately 150,000 M⁻¹cm⁻¹ . Class-level quantum yield reference values for Cy3-based fluorophores range from 0.10 to 0.15 in aqueous buffer systems, with FastClick™ Cy3 Alkyne (structurally related alkyne-functionalized Cy3) reporting quantum yield of 0.15 in PBS . Sulfo-Cy3 azide, a sulfonated water-soluble analog, reports quantum yield of 0.1 with extinction coefficient 162,000 M⁻¹cm⁻¹ [1]. While direct quantum yield measurement for Cy3-PEG2-Azide is not published in peer-reviewed literature, the PEG2 spacer is not expected to significantly alter the intrinsic Cy3 fluorophore quantum yield, as PEG linkers are photophysically inert at this length scale.

Fluorescence spectroscopy Quantitative imaging Dye photophysics

Bioorthogonal Reaction Compatibility: CuAAC and SPAAC Dual Reactivity of Cy3-PEG2-Azide

Cy3-PEG2-Azide contains a terminal azide group enabling participation in two distinct bioorthogonal click chemistry pathways: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]non-4-yne) . This dual reactivity profile distinguishes it from DBCO- or BCN-functionalized dyes, which are restricted to SPAAC only, and from alkyne-functionalized dyes, which are restricted to CuAAC only . The PEG2 spacer length is sufficient to separate the Cy3 fluorophore from the reactive azide group, minimizing steric interference during triazole bond formation with bulky alkyne-bearing biomolecules such as antibodies or large protein targets .

Click chemistry Copper-catalyzed cycloaddition Strain-promoted cycloaddition

Steric Accessibility Advantage of PEG2 Spacer Relative to PEG4 Linkers for Small-Molecule Conjugation

The PEG2 spacer in Cy3-PEG2-Azide comprises two ethylene glycol repeat units (approximately 8-10 Å extended length), providing sufficient separation between the bulky Cy3 fluorophore and the reactive azide group while minimizing linker-induced steric bulk . Class-level evidence from fluorescent PEG linker studies indicates that shorter PEG2/PEG3 spacers confer reduced steric hindrance and greater flexibility for small-molecule target accessibility compared to PEG4 or longer linkers, which may adopt more extended conformations that physically obstruct binding to sterically constrained sites [1]. This characteristic is particularly relevant for labeling small-molecule drugs, short peptides, or oligonucleotides where the target binding pocket or conjugation site tolerates limited additional steric bulk. Longer PEG linkers (PEG4, PEG7) may be preferable for large protein targets where increased spacing is required to prevent fluorophore quenching, but introduce unnecessary molecular weight and potential diffusion slowdown for small-molecule applications.

Bioconjugation efficiency Steric hindrance Small-molecule labeling

Optimal Application Scenarios for Cy3-PEG2-Azide Based on Quantitative Evidence


Copper-Catalyzed Click Labeling of Alkyne-Modified Oligonucleotides for Fluorescence In Situ Hybridization (FISH)

Cy3-PEG2-Azide is optimally suited for CuAAC-based conjugation to alkyne-modified DNA or RNA probes used in FISH and Northern blot applications. The dual click compatibility enables use of rapid, high-yield copper-catalyzed protocols (CuAAC) when sample copper sensitivity is not a concern. The PEG2 spacer provides sufficient fluorophore-target separation to prevent hybridization interference while the intermediate molecular weight (649.27 g/mol) ensures efficient diffusion into fixed cells and tissue sections. The class-level quantum yield reference range (Φ ~0.10-0.15) provides adequate brightness for standard epifluorescence detection without photobleaching concerns typical of far-red dyes.

SPAAC-Based Live-Cell Labeling of Metabolically Incorporated Azido-Sugars for Glycobiology Studies

For live-cell imaging applications where copper catalyst toxicity would compromise cell viability, Cy3-PEG2-Azide is deployed as the SPAAC-reactive partner for metabolic labeling of alkyne-modified glycans (e.g., Ac₄ManNAl) or DBCO-functionalized cell-surface proteins. The dual click compatibility allows the same azide probe to be used across both fixed-cell CuAAC and live-cell SPAAC workflows, eliminating the need to purchase separate probes. The PEG2 spacer enhances aqueous solubility compared to non-PEGylated Cy3-azide, reducing nonspecific background binding to cell membranes and improving signal-to-noise ratio in confocal microscopy.

Small-Molecule Drug Conjugate Synthesis Requiring Minimal Linker Steric Bulk

Cy3-PEG2-Azide is the preferred click chemistry handle for fluorescent labeling of small-molecule therapeutics (<1,000 Da) where maintaining target binding affinity post-conjugation is critical. The PEG2 spacer length (~8-10 Å) provides the minimal functional separation required to prevent Cy3 fluorophore quenching while avoiding the excessive linker bulk of PEG4/PEG7 alternatives that may sterically obstruct drug-target interactions. The intermediate molecular weight minimizes the percentage increase in overall conjugate mass compared to longer PEG linkers, which is advantageous for maintaining favorable pharmacokinetic properties in cellular uptake studies.

Multiplexed Fluorescence Imaging with Cy5 Counterstaining in Fixed-Cell Assays

Cy3-PEG2-Azide enables robust two-color imaging when paired with Cy5-labeled probes, leveraging the well-separated emission spectra of Cy3 (~570 nm) and Cy5 (~670 nm) for minimal channel bleed-through. The PEG2 spacer's aqueous compatibility supports direct conjugation in PBS-based click buffers without precipitation, streamlining multiplexed labeling protocols. The Cy3 fluorophore class photophysical properties (excitation ~555 nm, emission ~570 nm) are compatible with standard 532 nm or 561 nm laser lines on confocal microscopes, eliminating the need for specialized filter sets or instrumentation upgrades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy3-PEG2-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.